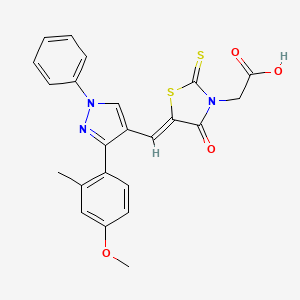

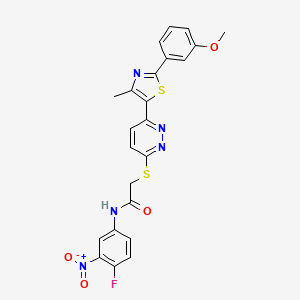

![molecular formula C6H11N3O2S B2378205 3-(4-Thioxo-[1,3,5]triazinan-1-yl)-propionic acid CAS No. 84982-67-2](/img/structure/B2378205.png)

3-(4-Thioxo-[1,3,5]triazinan-1-yl)-propionic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(4-Thioxo-[1,3,5]triazinan-1-yl)-propionic acid, also known as TTPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. TTPA is a member of the thioxotriazinane family, which has been found to possess a broad range of biological activities, including anticancer, antiviral, and antibacterial properties.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

- A method for synthesizing N-(4-oxo(thioxo)-1,3,5-triazinan-1-yl)arylamides using samarium-containing catalysts has been developed, which is effective for heterocyclization of (thio)carbamides with hydrazides of aromatic carboxylic acids and bis(N,N-dimethylamino)methane (Hairullina, Geniyatova, Ibragimov, & Dzhemilev, 2014).

- The compound 3-(5-Formyl-3-thioxo-3H-[1,2]dithiol-4-yl)propionic acid has been successfully prepared under standard conditions from its hydroxyimino derivative (Chollet-Krugler & Burgot, 2003).

Applications in Coordination Chemistry

- Polymeric (anion-π)n interactions in crystals of 2-(2,4,6-trioxo-[1,3,5]triazinan-1-yl)ethylammonium iodide have been studied, revealing the formation of chains of alternatively arranged anions and cations through these interactions (Sa̧czewski, Gdaniec, & Mazalon, 2016).

Biological Activities and Potential Therapeutic Applications

- Novel Pt(II)-complexes with an L-alanyl-based ligand containing a substituted triazolyl-thione group have been synthesized, showing potential dual action in binding RNA biomedical targets and moderate antiproliferative activity on cancer cells (Riccardi et al., 2019).

- Indole C-3 substituted 5-amino-6-(5-substituted-2-phenyl-1H-indol-1-yl)-4,5-dihydro-1,2,4-triazine-3(2H)-thione derivatives have been synthesized, with significant activity observed in anticonvulsant tests (Ahuja & Siddiqui, 2014).

Analytical Applications

- An original electrode employing 6-methy-4-{[1-(1H-pyrrol-2-yl)methylidene]amino}-3-thioxo-3,4dihydro-1,2,4-triazin-5(2H)-one (PMTO) as an ionophore has been developed, showing excellent response for Yb(3+) ions (Zamani, Rajabzadeh, & Ganjali, 2007).

Theoretical Studies

- Theoretical exploration of tautomeric transformations in 1,5-dimethyl-6-thioxo-1,3,5-triazinane-2,4-dione, analyzing stability, molecular orbitals, and solvent effects (Shajari & Ghiasi, 2018).

Antimicrobial Activity

- The synthesis of various derivatives of 3-thioxo-1,2,4-triazin-5-one and their evaluation as antimicrobial agents, indicating good activity against certain microorganisms (Ali, 2007).

Wirkmechanismus

Target of Action

The primary target of 3-(4-Thioxo-[1,3,5]triazinan-1-yl)-propionic acid (TPA) is carbon steel (CS) surfaces . TPA acts as an efficient corrosion inhibitor for CS in petroleum production .

Mode of Action

TPA interacts with CS surfaces through its sulfur (S), nitrogen (N), and oxygen (O) atoms . The most stable adsorption configuration of TPA on CS surfaces is a 15-degree tilt angle between the thiourea fragment and the steel surface . This configuration is determined by different initial adsorption configurations .

Biochemical Pathways

The biochemical pathways affected by TPA involve the interaction of TPA with CS surfaces. TPA’s S, N, and O atoms adsorb onto the CS surface, forming a protective layer that inhibits corrosion .

Pharmacokinetics

The presence of water (h2o) solvent can reduce the adsorption of tpa, as evidenced by more positive adsorption energy and longer bonding distance on the iron surface .

Result of Action

The result of TPA’s action is the inhibition of corrosion on CS surfaces. Experimental tests have shown that TPA exhibits excellent inhibitory performance, with an inhibition efficiency (IE) of 97.8% .

Action Environment

Environmental factors can influence the action, efficacy, and stability of TPA. For instance, the presence of H2O solvent can reduce the adsorption of TPA on CS surfaces . This suggests that the action environment, particularly the presence of solvents, can significantly impact the effectiveness of TPA as a corrosion inhibitor.

Eigenschaften

IUPAC Name |

3-(4-sulfanylidene-1,3,5-triazinan-1-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O2S/c10-5(11)1-2-9-3-7-6(12)8-4-9/h1-4H2,(H,10,11)(H2,7,8,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHELLDVEWGGEHW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1NC(=S)NCN1CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(sec-butyl)-2-((8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2378122.png)

![4-ethoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2378123.png)

![7-isopropyl-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2378131.png)

![N-(Cyanomethyl)-2-[[3-(cyclopropylsulfamoyl)-4-fluorophenyl]carbamoylamino]acetamide](/img/structure/B2378138.png)